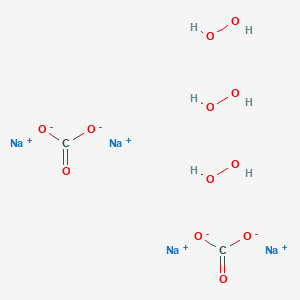
Khelloside
Descripción general
Descripción
Khelloside, también conocido como glucósido de khellol, es un compuesto natural con la fórmula molecular C19H20O10. Es un derivado glucosídico de la khellina, una furanocromona que se encuentra en las semillas de la planta Ammi visnaga. This compound ha sido estudiado por sus potenciales propiedades terapéuticas y su papel en diversos procesos biológicos .
Aplicaciones Científicas De Investigación
Química: Khelloside se utiliza como compuesto modelo en estudios de glucosilación y como precursor para sintetizar otros glicósidos.
Biología: Se ha investigado por su papel en la modulación de vías biológicas y su potencial como compuesto bioactivo.
Medicina: this compound ha mostrado promesa en estudios preclínicos por sus potenciales efectos terapéuticos, incluyendo propiedades antiinflamatorias y antioxidantes.
Industria: Se utiliza en la producción de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.
Mecanismo De Acción
El mecanismo de acción de khelloside implica su interacción con objetivos moleculares y vías específicas. Se cree que this compound ejerce sus efectos modulando la actividad enzimática y las vías de señalización. Por ejemplo, puede inhibir ciertas enzimas involucradas en los procesos inflamatorios, lo que lleva a una reducción de la inflamación. Además, this compound puede interactuar con receptores celulares para modular las vías de señalización, contribuyendo a sus efectos terapéuticos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de khelloside normalmente implica la glucosilación de la khellina. Este proceso puede lograrse mediante la reacción de la khellina con un donador de glicósido adecuado en condiciones ácidas o básicas. La reacción a menudo es catalizada por enzimas o catalizadores químicos para facilitar la formación del enlace glucosídico.
Métodos de Producción Industrial: La producción industrial de this compound puede implicar la extracción de khellina de las semillas de Ammi visnaga seguida de la glucosilación. El proceso de extracción incluye la extracción con disolventes, purificación y cristalización para obtener khellina pura. El paso de glucosilación se lleva a cabo luego utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza de this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones: Khelloside experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: La reducción de this compound puede conducir a la formación de derivados de alcohol.
Sustitución: Las reacciones de sustitución pueden ocurrir en la parte glucosídica, lo que lleva a la formación de diferentes derivados glucosídicos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas en condiciones básicas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Khelloside es estructuralmente similar a otros glucosídicos y furanocromonas, como:
Khellin: El compuesto precursor de this compound, conocido por sus efectos vasodilatadores y broncodilatadores.
Visnagin: Otra furanocromona con actividades biológicas similares.
Ácido Chebulínico: Un glucosídico con propiedades antioxidantes.
Singularidad: La singularidad de this compound reside en su estructura glucosídica específica, que le confiere actividades biológicas distintas en comparación con su compuesto precursor khellin y otros compuestos similares. Su glucosilación aumenta su solubilidad y biodisponibilidad, convirtiéndolo en un compuesto valioso para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O10/c1-25-18-9-2-3-26-11(9)5-12-14(18)10(21)4-8(28-12)7-27-19-17(24)16(23)15(22)13(6-20)29-19/h2-5,13,15-17,19-20,22-24H,6-7H2,1H3/t13-,15-,16+,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRACCTZSAUMGO-WIMVFMHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878402 | |
| Record name | Khellol Glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17226-75-4 | |
| Record name | Khellol glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17226-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Khelloside [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017226754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Khellol Glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Khelloside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KHELLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4FRZ5WJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the effects of Khelloside on serum lipid profiles in animal models?
A1: Research on female cynomolgus monkeys demonstrated that this compound possesses significant lipid-lowering properties. In a two-week study, daily oral administration of this compound at 20 mg/kg resulted in a substantial reduction in Low-Density Lipoprotein Cholesterol (LDL-C) by 73%, High-Density Lipoprotein Cholesterol (HDL-C) by 23%, and total cholesterol by 44% []. Similar effects were observed with lower doses. These findings suggest this compound's potential as a therapeutic agent for managing dyslipidemia.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
![4-Chloro-4'-hydroxy-3'-[(4-methyl-1-piperazinyl)methyl]benzanilide](/img/structure/B100130.png)








![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
